7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid sodium salt
Overview
Description
This compound, also known as L-165,041, is a cell-permeable phenoxyacetic acid derivative . It has the empirical formula C22H26O7 and a molecular weight of 402.44 . It belongs to the class of organic compounds known as alkyl-phenylketones .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: CCCc1c(O)c(ccc1OCCCOc2ccc(OCC(O)=O)cc2)C©=O .Physical And Chemical Properties Analysis
The compound is a powder that is off-white in color. It is soluble in DMSO at concentrations greater than 10 mg/mL . The compound should be stored under inert gas and protected from light .Scientific Research Applications
Application 1: PPARδ Agonist
- Summary of the Application: L-165,041 is a cell-permeable phenoxyacetic acid derivative that acts as a potent and selective peroxisome proliferator activator receptor δ (PPARδ) agonist .
- Methods of Application: The specific methods of application can vary depending on the experimental design. Typically, L-165,041 is dissolved in an appropriate solvent (like DMSO) and applied to cells or tissues to study the activation of PPARδ .
- Results or Outcomes: The activation of PPARδ by L-165,041 has been shown to have several effects, including the inhibition of vascular smooth muscle cell proliferation and migration .
Application 2: Postnatal Myogenesis
- Summary of the Application: L-165,041 has been used as a peroxisome proliferator-activated receptor β/δ (PPARβ/δ) ligand to study its influence on PPARβ/δ mediated postnatal myogenesis in C2C12 myoblasts .
- Methods of Application: The compound is typically applied to C2C12 myoblasts in culture to study its effects on cell differentiation .
- Results or Outcomes: The activation of PPARβ/δ by L-165,041 has been shown to promote the differentiation of C2C12 myoblasts into myotubes .
Application 3: Cardiovascular Research
- Summary of the Application: L-165041 dose-dependently blocks rat vascular smooth muscle cell (VSMC) proliferation and migration by inducing the cell cycle arrest . It has the potential to treat pathological cardiovascular conditions, such as restenosis and atherosclerosis .
- Methods of Application: The compound is typically applied to cultured vascular smooth muscle cells to study its effects on cell proliferation and migration .
- Results or Outcomes: Treatment with L-165,041 has been shown to inhibit the proliferation and migration of vascular smooth muscle cells .
Application 4: Diabetic Nephropathy
- Summary of the Application: L-165041 also effectively inhibits the progression of diabetic nephropathy .
- Methods of Application: The compound is typically administered to animal models of diabetic nephropathy to study its therapeutic effects .
- Results or Outcomes: Treatment with L-165,041 has been shown to slow the progression of diabetic nephropathy in animal models .
Application 5: Anti-apoptosis
- Summary of the Application: L-165,041 has been shown to exhibit anti-apoptotic effects .
- Methods of Application: The compound is typically applied to cultured cells under conditions that induce apoptosis, such as exposure to cytotoxic agents .
- Results or Outcomes: Treatment with L-165,041 has been shown to reduce the rate of apoptosis in treated cells .
Application 6: Anti-angiogenic
- Summary of the Application: L-165,041 has been shown to exhibit anti-angiogenic effects .
- Methods of Application: The compound is typically applied to cultured endothelial cells or used in animal models of angiogenesis .
- Results or Outcomes: Treatment with L-165,041 has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis .
properties
IUPAC Name |
sodium;7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O9.Na/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2;/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEVPOBNLIVGFA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)[O-])CCC)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NaO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961203 | |
Record name | 7-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxyl))-4-oxo-8-propyl-4H-chromene-2-carboxy late, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid sodium salt | |
CAS RN |
40786-08-1 | |
Record name | Fpl 55712 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040786081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-((3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxyl))-4-oxo-8-propyl-4H-chromene-2-carboxy late, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FPL-55712 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O730GH8AL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.